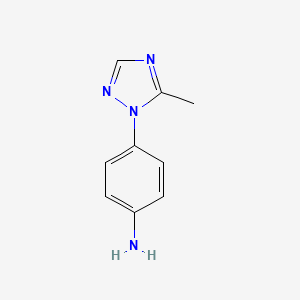
4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine
Vue d'ensemble
Description
The compound "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a benzenamine moiety suggests potential for interaction with various biological targets due to its aromatic nature and amine functionality.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of diazonium salts, which can be coupled with various nucleophiles to introduce different substituents onto the triazole ring. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives has been reported to start with p-phenylenediamine, followed by treatment with triethyl orthoalkylates and hydrazine monohydrate, and then refluxing in triethyl orthoalkylates . This method could potentially be adapted for the synthesis of "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed using spectroscopic methods such as IR and NMR. For example, the CN functional group in triazenes can be detected in both IR and 13C NMR spectra . X-ray crystallography is another powerful tool to determine the precise molecular structure, as demonstrated by the structural analysis of various triazole derivatives . The molecular structure of "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine" would likely show a planar triazole ring due to the delocalization of π-electrons, and the dihedral angle between the triazole and phenyl rings could be similar to those observed in related compounds.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions due to their multiple reactive sites. They can act as ligands in coordination chemistry, forming complexes with different metals . The reactivity of the triazole ring can also be exploited in the synthesis of more complex molecules, such as when triazole derivatives are used as intermediates in the synthesis of oxadiazinane and triazinane thiones . The benzenamine moiety in "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine" could undergo electrophilic substitution reactions or form hydrogen bonds due to the presence of the amine group.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on the substituents attached to the triazole ring. These properties include solubility, melting point, and stability, which are important for the practical applications of these compounds. The antimicrobial and anticancer activities of triazole derivatives are often evaluated in biological assays, and their binding to biological targets can be studied through molecular docking studies . The luminescence properties of some triazole derivatives have also been investigated, which could be relevant for the development of chemosensors .
Applications De Recherche Scientifique
Synthetic Chemistry and Drug Development
Triazole derivatives, including those related to "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine," are of significant interest in synthetic and medicinal chemistry due to their versatile biological activities and potential as pharmacophores in drug development. For instance, triazoles are known for their role in the synthesis of benzodiazepines, a class of compounds with various therapeutic applications including as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics. Research highlights the synthetic aspects of benzodiazepines, emphasizing the importance of triazole and related heterocyclic compounds in developing new synthetic routes and methodologies for these biologically active moieties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Biological Significance of Triazine and Triazole Derivatives
The broader category of triazine and triazole derivatives, which include "4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine," exhibit a wide spectrum of biological activities. Triazines, for example, have been evaluated for antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties. This highlights the potential of triazole derivatives in the development of future drugs, underscoring the significance of the triazole nucleus as a core moiety for pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Patent Review on Triazole Derivatives
A patent review covering the period from 2008 to 2011 on novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives reveals the ongoing interest in developing new triazole-based compounds for various therapeutic applications. These compounds have been studied for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the versatility of triazole derivatives in drug discovery and development. The review also points out the necessity for greener and more sustainable synthetic methods for these compounds, addressing both environmental concerns and the need for new drugs to combat emerging diseases and drug-resistant bacteria (Ferreira, da Rocha, da Silva, Ferreira, Boechat, & Magalhães, 2013).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to interact with multiple receptors . These interactions contribute to a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .
Mode of Action
It is suggested that similar compounds, such as 1,2,4-triazole derivatives, interact with their targets through the formation of hydrogen bonds . This interaction leads to changes in the target, which can result in various biological effects .
Biochemical Pathways
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
It is suggested that similar compounds, such as 1,2,4-triazole derivatives, have favorable pharmacokinetic properties due to their ability to form hydrogen bonds with different targets . This property can improve the bioavailability of these compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Similar compounds, such as tris (benzyltriazolylmethyl)amine, have shown promising results in stabilizing cu+ and cu2+ ions in the reaction environment .
Propriétés
IUPAC Name |
4-(5-methyl-1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUYSJQYXWRNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
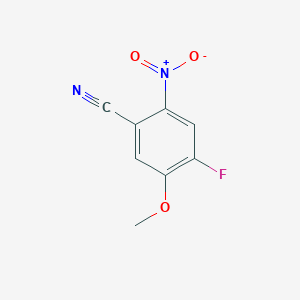
![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)


![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)
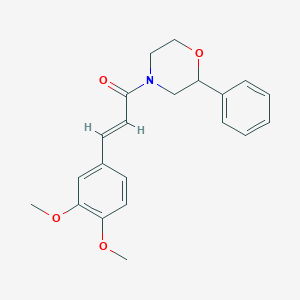
![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)
![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
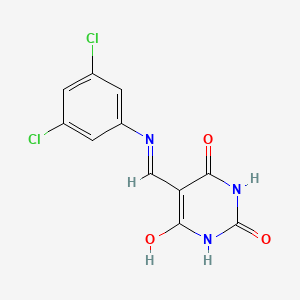
![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)
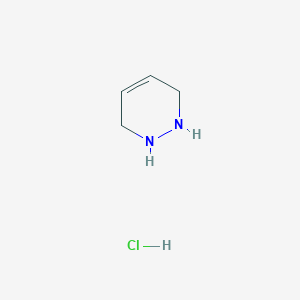
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)